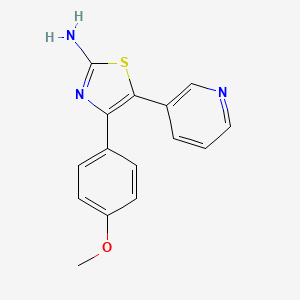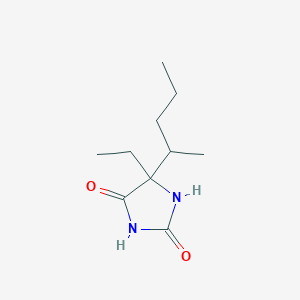
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)-
Vue d'ensemble
Description
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- is a chemical compound with the molecular formula C10H18N2O2. It belongs to the class of imidazolidinediones, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl and pentan-2-yl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of N-substituted ureas with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or pentan-2-yl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Imidazolidinedione derivatives with additional oxygen functionalities.
Reduction: Reduced imidazolidine derivatives with hydrogenated functional groups.
Substitution: Substituted imidazolidine derivatives with new functional groups replacing the original ethyl or pentan-2-yl groups.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a pentan-2-yl group.
5,5-Dimethylimidazolidine-2,4-dione: Contains two methyl groups instead of ethyl and pentan-2-yl groups.
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione: Contains an ethylphenyl group instead of a pentan-2-yl group.
Uniqueness
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and pentan-2-yl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65887-89-0 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
5-ethyl-5-pentan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H18N2O2/c1-4-6-7(3)10(5-2)8(13)11-9(14)12-10/h7H,4-6H2,1-3H3,(H2,11,12,13,14) |
Clé InChI |
VGXMEVJSYQGESC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1(C(=O)NC(=O)N1)CC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B8683890.png)

![5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester](/img/structure/B8683897.png)
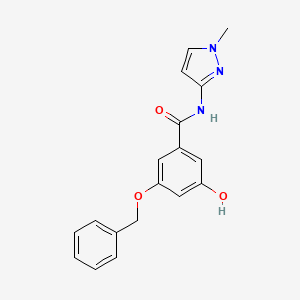
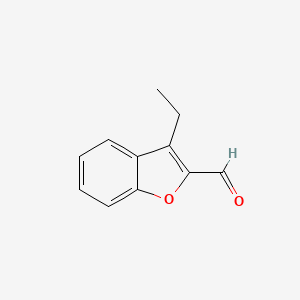
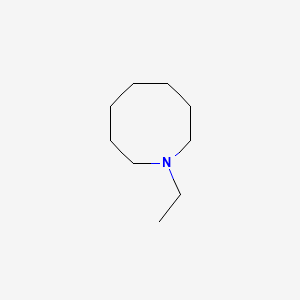
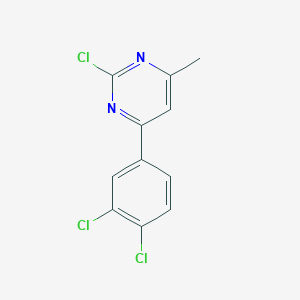
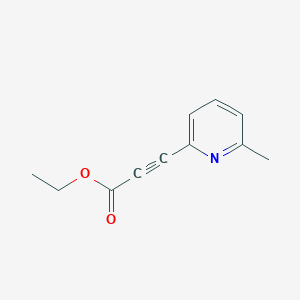


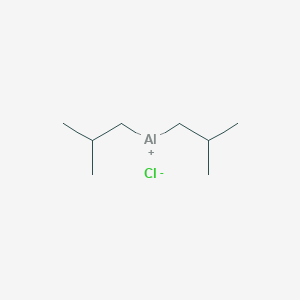

![5-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8683968.png)
